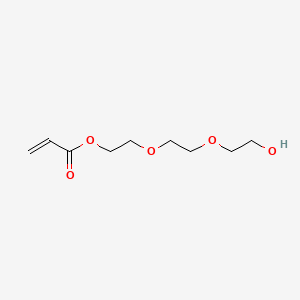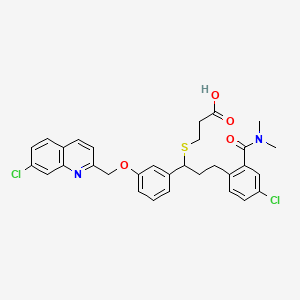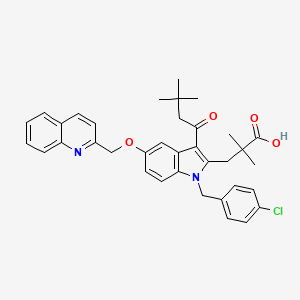
Hydroxy-PEG3-acrylate
Vue d'ensemble
Description
Hydroxy-PEG3-acrylate: is an organic compound with the molecular formula C11H20O6 . It is a clear, mild liquid that is polar, hydrophilic, and has low volatility . This compound is commonly used in the synthesis of polymers and resins due to its unique chemical properties.
Applications De Recherche Scientifique
Hydroxy-PEG3-acrylate has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
Hydroxy-PEG3-acrylate, also known as 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl acrylate or Triethylene glycol monoacrylate, is a PEG-based linker for PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that target proteins for degradation . The primary targets of this compound are the proteins that are intended to be degraded .
Mode of Action
This compound acts as a linker in PROTAC molecules, joining two essential ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . By binding these two ligands, this compound enables the formation of a ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within cells . By facilitating the formation of PROTAC molecules, this compound allows for the selective degradation of specific target proteins .
Pharmacokinetics
PEGylation can increase solubility, reduce immunogenicity, and enhance stability, thereby improving bioavailability .
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . This can have various effects at the molecular and cellular levels, depending on the specific function of the degraded protein .
Action Environment
The action of this compound, like other PEG-based compounds, can be influenced by various environmental factors. For instance, the hydrophilic nature of PEG allows for increased solubility in aqueous environments . Furthermore, the flexibility of PEG allows for surface treatment or bioconjugation without steric hindrance . These properties can influence the action, efficacy, and stability of this compound in different environments .
Analyse Biochimique
Biochemical Properties
Hydroxy-PEG3-acrylate is a PEG-based linker that joins two essential ligands, crucial for forming PROTAC molecules . This linker enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The linker interacts with E3 ubiquitin ligase and the target protein, exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
This compound, as a part of PROTACs, has significant effects on various types of cells. It influences cell function by enabling selective protein degradation . This process can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, PEG-based hydrogels have been used in regenerative engineering applications due to their ability to encapsulate cells, control the presentation of bioactive ligands, and manipulate the mechanical properties of the hydrogels .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs. It joins two essential ligands, one being a ligand for an E3 ubiquitin ligase and the other for the target protein . This enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Dosage Effects in Animal Models
Studies on PEG3, a related compound, have shown that variable gene dosages can significantly affect the expression levels of certain genes, suggesting that dosage could also be a significant factor for this compound .
Metabolic Pathways
This compound, as a part of PROTACs, is involved in the ubiquitin-proteasome system within cells This system is a crucial metabolic pathway for protein degradation
Transport and Distribution
This compound, as a PEG-based linker, is highly hydrophilic . This property allows it to be easily transported and distributed within cells and tissues. It can interact with various biomolecules, enhancing their water solubility and reducing aggregation .
Subcellular Localization
Given its role as a linker in PROTACs, it is likely to be found wherever PROTACs exert their function, which is within the ubiquitin-proteasome system in cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy-PEG3-acrylate typically involves the reaction of acrylic acid with 2-(2-(2-hydroxyethoxy)ethoxy)ethanol. The reaction is catalyzed by an acid catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxy-PEG3-acrylate undergoes various chemical reactions, including:
Polymerization: This compound can polymerize easily, especially when initiated by light, peroxides, or heat.
Substitution Reactions: The acrylate group can undergo substitution reactions with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions:
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Substitution Reactions: Reagents such as sodium hydroxide or hydrochloric acid are used under controlled conditions.
Major Products:
Comparaison Avec Des Composés Similaires
- 2-(2-Ethoxyethoxy)ethyl acrylate
- 2-(2-Methoxyethoxy)ethyl acrylate
- 2-(2-Hydroxyethoxy)ethyl acrylate
Comparison: Hydroxy-PEG3-acrylate is unique due to its three ethoxy groups, which provide higher polarity and hydrophilicity compared to similar compounds . This makes it particularly suitable for applications requiring high solubility and reactivity. Other similar compounds, such as 2-(2-Ethoxyethoxy)ethyl acrylate, have fewer ethoxy groups, resulting in lower polarity and different application profiles .
Propriétés
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-2-9(11)14-8-7-13-6-5-12-4-3-10/h2,10H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETIYACESIPJSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168208 | |
| Record name | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16695-45-7 | |
| Record name | 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16695-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylene glycol monoacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016695457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2-hydroxyethoxy)ethoxy]ethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLENE GLYCOL MONOACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O530A23BH3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1673894.png)
![N-{(2r,4s,5s)-2-Benzyl-5-[(Tert-Butoxycarbonyl)amino]-4-Hydroxy-6-Phenylhexanoyl}-L-Leucyl-L-Phenylalaninamide](/img/structure/B1673895.png)
![(18Z)-1,14,24-Trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673896.png)

![tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673898.png)


![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1673902.png)
![[3',4,6-Trihydroxy-6'-(hydroxymethyl)-5'-[3,4,5-trihydroxy-6-[[(2E,4E)-8-hydroxydeca-2,4-dienoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate](/img/structure/B1673904.png)



